![molecular formula C15H11BrCl2O4 B14476613 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid CAS No. 68534-27-0](/img/structure/B14476613.png)
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is an organic compound with the molecular formula C15H11BrCl2O4 It is a derivative of propanoic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2-chlorophenol as the starting materials.
Formation of Ether Linkage: The first step involves the formation of an ether linkage between 2-bromo-4-chlorophenol and 2-chlorophenol through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of Propanoic Acid Moiety: The resulting product is then reacted with 2-bromopropanoic acid in the presence of a base such as sodium hydride (NaH) to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted phenoxypropanoic acids.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]acetic acid
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]butanoic acid
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]pentanoic acid
Uniqueness
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is unique due to its specific combination of bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
68534-27-0 |
|---|---|
Molekularformel |
C15H11BrCl2O4 |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
2-[5-(2-bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid |
InChI |
InChI=1S/C15H11BrCl2O4/c1-8(15(19)20)21-14-7-10(3-4-12(14)18)22-13-5-2-9(17)6-11(13)16/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
LRZKXRRQBKDSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


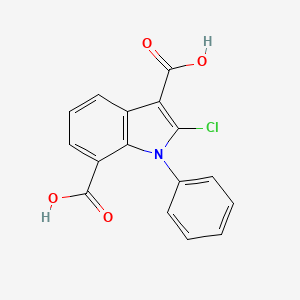
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
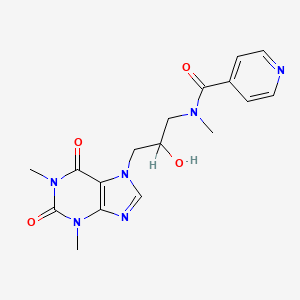
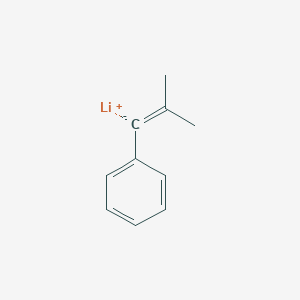
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
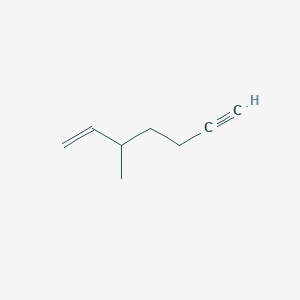
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
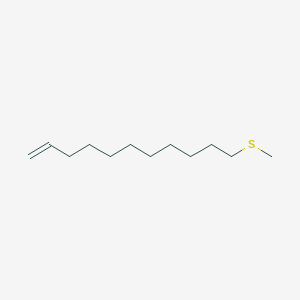
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
